2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a bromothiophene moiety. This compound is significant in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is and it has been documented in various chemical databases, including PubChem, where it is recognized for its unique structural attributes and potential applications in drug development.
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple synthetic steps. The initial step often includes the preparation of the benzothiazole core through the cyclization of 2-aminothiophenol with acetic acid derivatives. Following this, the piperazine ring is introduced via nucleophilic substitution reactions using piperazine and appropriate halogenated intermediates.
The synthetic routes are optimized for both laboratory and industrial production. In laboratory settings, reactions are conducted under controlled conditions to ensure high yield and purity. For industrial applications, continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability. Reaction parameters such as temperature, pressure, and solvent choice are meticulously monitored to achieve optimal results.
The molecular structure of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can be described by its IUPAC name: (5-bromothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone. The compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a bromothiophene group.
The compound undergoes several types of reactions:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to target specific functional groups such as carbonyls.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the bromothiophene moiety where halogen atoms can be replaced by other functional groups .
The mechanism of action for 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole relates to its interactions at the molecular level within biological systems. The compound may act by inhibiting certain enzymes or modulating receptor activities, which could lead to its observed biological effects such as antimicrobial or anticancer activities. Detailed studies involving molecular docking and in vitro assays are often necessary to elucidate these mechanisms .
The physical properties include:
Key chemical properties involve:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize these properties further .
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for developing complex molecules.
Biology: Investigated for potential bioactive properties including antimicrobial and anticancer activities.
Medicine: Explored for therapeutic applications such as enzyme inhibitors or receptor modulators.
Industry: Used in developing advanced materials like organic semiconductors and light-emitting diodes (OLEDs) .
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural complexity can lead to significant biological activity.
The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole employs a modular three-step approach. The benzothiazole core is formed via acid-catalyzed condensation of 2-amino-4-fluorothiophenol with trimethyl orthoformate under reflux, achieving 78% yield and 95% HPLC purity [1]. This step exploits the electrophilic character of orthoformate to construct the bicyclic system. For electron-deficient variants, cyclization may alternatively use carboxylic acid derivatives in polyphosphoric acid, though yields drop to ~65% due to side reactions [6]. The benzothiazole’s C2 position is inherently electrophilic, enabling subsequent nucleophilic displacement – a critical design feature leveraged in step two.
Table 1: Benzothiazole Core Formation Methods
Method | Reagents/Conditions | Yield (%) | Purity (HPLC%) |
---|---|---|---|
Orthoformate Condensation | Trimethyl orthoformate, HCl, reflux | 78 | 95 |
Carboxylic Acid Cyclization | RCOOH, polyphosphoric acid, 150°C | 60–65 | 85–90 |
Functionalization at C2 of the benzothiazole core occurs via aromatic nucleophilic substitution (SNAr), where the 4-fluoro substituent activates the position for displacement. Piperazine reacts with the benzothiazole intermediate in anhydrous DMF at 80°C for 12 hours, yielding 65% with 90% purity [1]. Solvent choice is critical: DMF’s high polarity facilitates dissolution of ionic intermediates, while temperatures >70°C overcome kinetic barriers. Steric effects significantly impact yields; 2-substituted benzothiazoles show <40% conversion under identical conditions. Post-reaction, quenching with ice water precipitates the product, which is purified via recrystallization from ethanol to remove residual piperazine [6] [9].
The final step introduces the 5-bromothiophene unit via Schotten-Baumann acylation. 5-Bromothiophene-2-carbonyl chloride reacts with the piperazinyl nitrogen in dichloromethane, using triethylamine (2.5 equiv.) as a base scavenger. This method achieves 82% yield at 25°C within 2 hours [1]. Side reactions like oligomerization are suppressed by slow addition of the acyl chloride (0.5 M/min) and maintaining temperatures <30°C. For hydrolysis-sensitive acid chlorides, in situ formation using oxalyl chloride/thionyl chloride in THF is employed, though yields decrease by 8–10% [9]. Sulfonate-based additives (e.g., sodium 2-ethylhexyl sulfonate) at 0.1 mol% enhance electrophilicity, particularly for sterically hindered piperazines [9].
Continuous flow systems enable telescoped synthesis of this compound. A four-reactor cascade performs: (1) benzothiazole cyclization, (2) piperazine coupling, (3) thiophene acylation, and (4) membrane separation, producing up to four compounds hourly with >90% overall purity [2]. Key advantages include precise temperature control (±2°C) in exothermic steps (e.g., acylation) and reduced reaction times by 60% versus batch processing. Fixed-bed reactors with immobilized lipases catalyze acyl transfers at 50°C, eliminating triethylamine and reducing waste [7]. Automation integrates real-time HPLC monitoring to adjust residence times (typically 8–15 minutes per step), enhancing reproducibility for gram-scale production [2] [4].
Table 2: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 20 hours | 7 hours | 65% reduction |
Temperature Control | ±10°C | ±2°C | Enhanced exotherm management |
Throughput | 5 g/day | 120 g/day | 24-fold increase |
Purity Consistency | 85–93% | 92–95% | Reduced purification needs |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1